Ethyl methyl sulfoxide Ethyl methyl sulfoxide
Brand Name: Vulcanchem
CAS No.: 1669-98-3
VCID: VC21249804
InChI: InChI=1S/C3H8OS/c1-3-5(2)4/h3H2,1-2H3
SMILES: CCS(=O)C
Molecular Formula: C3H8OS
Molecular Weight: 92.16 g/mol

Ethyl methyl sulfoxide

CAS No.: 1669-98-3

Cat. No.: VC21249804

Molecular Formula: C3H8OS

Molecular Weight: 92.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl methyl sulfoxide - 1669-98-3

Specification

CAS No. 1669-98-3
Molecular Formula C3H8OS
Molecular Weight 92.16 g/mol
IUPAC Name 1-methylsulfinylethane
Standard InChI InChI=1S/C3H8OS/c1-3-5(2)4/h3H2,1-2H3
Standard InChI Key VTRRCXRVEQTTOE-UHFFFAOYSA-N
SMILES CCS(=O)C
Canonical SMILES CCS(=O)C

Introduction

Chemical Structure and Identification

Ethyl methyl sulfoxide, also known as 1-methylsulfinylethane, is characterized by its sulfoxide functional group with the sulfur atom doubly bonded to oxygen while also connected to both ethyl and methyl groups. The chemical formula is C3H8OS with a CAS registry number of 1669-98-3 . The compound belongs to the larger family of organic sulfoxides, which feature a tetrahedral geometry around the sulfur atom with the S=O bond creating a significant dipole moment within the molecule.

Physical Properties

The physical characteristics of ethyl methyl sulfoxide dictate its behavior in environmental and laboratory settings. Based on comprehensive data compilation, the key physical properties of ethyl methyl sulfoxide are presented in Table 1.

Table 1: Physical Properties of Ethyl Methyl Sulfoxide

PropertyValue
Molecular FormulaC3H8OS
Molecular Weight92.16000 g/mol
Density1.052 g/cm³
Boiling Point198.2°C at 760 mmHg
Flash Point73.7°C
Exact Mass92.02960
PSA36.28000
LogP1.25050
Vapor Pressure0.512 mmHg at 25°C
Index of Refraction1.478

These properties indicate that ethyl methyl sulfoxide is a moderately polar liquid with relatively high boiling point for its molecular weight, suggesting significant intermolecular forces likely due to the polar nature of the S=O bond .

Formation and Atmospheric Chemistry

Ethyl methyl sulfoxide is primarily formed in the atmosphere as an oxidation product of its parent compound, ethyl methyl sulfide (CH3CH2SCH3). Research has demonstrated specific pathways for this conversion, particularly in marine and coastal environments.

Atmospheric Formation Mechanisms

According to research by Oksdath-Mansilla et al., ethyl methyl sulfoxide is a primary product in the chlorine-initiated oxidation of ethyl methyl sulfide under atmospheric conditions . This oxidation pathway is particularly significant in environments with elevated chlorine levels, such as the marine boundary layer.

The formation process involves several steps:

  • Chlorine atoms react with ethyl methyl sulfide to form a Cl-ethyl methyl sulfide adduct

  • This adduct subsequently reacts with molecular oxygen to produce ethyl methyl sulfoxide and ClO radicals

  • The reaction can be represented as:

CH3CH2SCH3 + Cl → [Cl-ethyl methyl sulfide adduct]
[Cl-ethyl methyl sulfide adduct] + O2 → CH3CH2SOCH3 + ClO

Infrared spectroscopic analysis has confirmed this formation pathway, with the characteristic S=O stretching frequency of ethyl methyl sulfoxide appearing at approximately 1099 cm⁻¹ in reaction studies .

Environmental Significance

Ethyl methyl sulfide, the precursor to ethyl methyl sulfoxide, has both natural and industrial sources and has been detected over seaweed fields and in soil atmospheres . The subsequent oxidation to ethyl methyl sulfoxide represents an important step in the atmospheric processing of these emissions.

While hydroxyl radical-initiated oxidation is typically the dominant atmospheric sink for most volatile organic compounds, chlorine atom reactions can be particularly important in certain environments. This is especially true for the marine boundary layer where elevated levels of reactive chlorine species are known to occur, particularly in early morning hours .

Chemical Reactivity and Further Oxidation

Ethyl methyl sulfoxide exhibits characteristic reactivity patterns that influence its atmospheric lifetime and environmental impact.

Further Oxidation Pathways

Experimental studies have demonstrated that ethyl methyl sulfoxide can undergo further oxidation to form ethyl methyl sulfone (CH3CH2SO2CH3) . This reaction is particularly observed in the presence of chlorine atoms:

CH3CH2SOCH3 + Cl → [intermediate]
[intermediate] + O2 → CH3CH2SO2CH3

The formation of ethyl methyl sulfone is confirmed by the appearance of characteristic absorption bands for the -SO2- group, with symmetrical and asymmetrical stretching frequencies at 1169 and 1340 cm⁻¹ respectively .

Spectroscopic Identification

The identification and quantification of ethyl methyl sulfoxide in experimental studies is typically performed using infrared spectroscopy. The S=O stretching frequency at around 1099 cm⁻¹ serves as a distinctive marker for its detection . Laboratory studies have shown that this characteristic absorption appears immediately in reaction mixtures, consistent with ethyl methyl sulfoxide being a primary oxidation product.

Research Findings and Experimental Studies

Comprehensive laboratory investigations have provided valuable insights into the formation, reactivity, and atmospheric implications of ethyl methyl sulfoxide.

Laboratory Studies

Oksdath-Mansilla et al. conducted experimental studies on the chlorine-initiated oxidation of ethyl methyl sulfide at room temperature (298 ± 2 K) and atmospheric pressure (760 ± 10 Torr) in synthetic air . The experiments were performed in a 405 L borosilicate glass chamber and a 1080 L quartz-glass chamber, with infrared spectroscopy used for product analysis.

Comparative Studies

Research comparing the oxidation of ethyl methyl sulfide with similar compounds like diethyl sulfide shows parallel oxidation pathways. Both compounds form their corresponding sulfoxides as primary products, followed by further oxidation to sulfones . This consistency across homologous compounds supports the proposed general mechanism for organosulfur oxidation in the atmosphere.

Environmental Implications

The formation and atmospheric processing of ethyl methyl sulfoxide have significant environmental implications, particularly related to climate and air quality.

Climate Effects

The oxidation of organosulfur compounds like ethyl methyl sulfide ultimately leads to the formation of sulfur dioxide (SO2), which can be further oxidized to sulfuric acid (H2SO4) and sulfate (SO4²⁻) . These species contribute to particle formation in the atmosphere, producing cloud condensation nuclei that affect Earth's radiation budget and climate regulation. The role of intermediate compounds like ethyl methyl sulfoxide in these processes is therefore environmentally significant.

Marine Boundary Layer Chemistry

Chlorine-initiated oxidation of organosulfur compounds, including the formation of ethyl methyl sulfoxide, is particularly relevant in the marine boundary layer where elevated levels of reactive chlorine species occur . Recent field observations of significant levels of nitryl chloride (ClNO2) have highlighted the potential importance of these reaction pathways in coastal and marine environments.

Analytical Methods and Detection

The identification and quantification of ethyl methyl sulfoxide in experimental and field studies requires specialized analytical techniques.

Infrared Spectroscopy

Infrared spectroscopy represents the primary method for ethyl methyl sulfoxide detection in laboratory studies. The compound displays distinctive absorption features, particularly its characteristic S=O stretching frequency at approximately 1099 cm⁻¹ . This spectral feature allows for its identification even in complex reaction mixtures.

Future Research Directions

Despite significant advances in understanding ethyl methyl sulfoxide chemistry, several important research questions remain to be addressed.

Kinetic Studies

Detailed kinetic studies of ethyl methyl sulfoxide reactions with various atmospheric oxidants would provide valuable information about its atmospheric lifetime and transformation pathways. Such studies would enhance atmospheric models and improve predictions of sulfur cycling in the environment.

Field Measurements

Field measurements to determine ambient concentrations of ethyl methyl sulfoxide in different environments, particularly in marine and coastal settings, would provide real-world validation of laboratory findings and improve understanding of its environmental significance.

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